molecular formula C8H12O2S B13309880 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13309880
M. Wt: 172.25 g/mol
InChI Key: SXLCVORLAJMDMD-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)spiro[23]hexane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O2S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can be achieved through several methods. One common approach involves the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method includes the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atom and spirocyclic structure may play a crucial role in its bioactivity, potentially interacting with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

5-methylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C8H12O2S/c1-11-8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10)

InChI Key

SXLCVORLAJMDMD-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC2(C1)CC2)C(=O)O

Origin of Product

United States

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